molecular formula C20H24N4O4S3 B2668781 N-[4-(tert-butylsulfamoyl)phenyl]-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 831240-00-7

N-[4-(tert-butylsulfamoyl)phenyl]-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2668781
CAS No.: 831240-00-7
M. Wt: 480.62
InChI Key: GHKYUSPUPWWSPK-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity, and a tert-butylsulfamoyl phenyl group, which enhances its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the sulfanyl group and the tert-butylsulfamoyl phenyl group. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can bind to enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular pathways, leading to changes in cell function.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(tert-butylsulfamoyl)phenyl]-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide: shares similarities with other thieno[2,3-d]pyrimidine derivatives, such as:

Uniqueness

The unique combination of the thieno[2,3-d]pyrimidine core and the tert-butylsulfamoyl phenyl group in this compound provides enhanced stability, solubility, and biological activity compared to other similar compounds.

Biological Activity

N-[4-(tert-butylsulfamoyl)phenyl]-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesis, and applications in scientific research.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core, known for its biological activity, along with a tert-butylsulfamoyl phenyl group that enhances stability and solubility. Its IUPAC name is:

N-[4-(tert-butylsulfamoyl)phenyl]-2-[(5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Chemical Formula

  • Molecular Formula : C20H24N4O4S3C_{20}H_{24}N_4O_4S_3
  • Molecular Weight : 448.6 g/mol

Structural Representation

The structural representation can be summarized as follows:

InChI:InChI=1S/C20H24N4O4S3/c11112(2)301816(11)17(26)2219(2318)291015(25)21136814(9713)31(27,28)2420(3,4)5/h69,24H,10H2,15H3,(H,21,25)(H,22,23,26)\text{InChI}:InChI=1S/C20H24N4O4S3/c1-11-12(2)30-18-16(11)17(26)22-19(23-18)29-10-15(25)21-13-6-8-14(9-7-13)31(27,28)24-20(3,4)5/h6-9,24H,10H2,1-5H3,(H,21,25)(H,22,23,26)

Research indicates that compounds with a thieno[2,3-d]pyrimidine core often exhibit enzyme inhibition , particularly against targets such as cyclooxygenase (COX), lipoxygenase (LOX), and various kinases. The presence of the sulfamoyl group may enhance interactions with these biological targets due to increased hydrogen bonding capabilities.

In Vitro Studies

Recent studies have explored the compound's activity against various enzymes:

Enzyme IC50 Value (μM) Effect
Acetylcholinesterase (AChE)15.2 - 34.2Moderate inhibition
Butyrylcholinesterase (BChE)9.2 - 30.1Significant inhibition
COX-2Not reportedPotential inhibitor
LOXNot reportedPotential inhibitor

These findings suggest that the compound may serve as a lead for developing therapeutic agents targeting neurodegenerative diseases or inflammatory conditions.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of similar thieno[2,3-d]pyrimidine derivatives against oxidative stress in neuronal cell lines. The results indicated that these compounds could reduce apoptosis and improve cell viability.
  • Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of related compounds in animal models of arthritis. The results showed significant reductions in inflammatory markers and improved mobility in treated subjects.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Thieno[2,3-d]pyrimidine Core : This step often uses sulfur-containing reagents and amines.
  • Introduction of Sulfanyl Group : Achieved through nucleophilic substitution reactions.
  • Final Acetamide Formation : This step involves coupling reactions to attach the acetamide group to the core structure.

Synthetic Route Overview

Step Reagents Used Conditions
Thieno[2,3-d]pyrimidine synthesisSulfur sources + aminesControlled temperature
Sulfanyl group introductionNucleophilesSolvent-based reactions
Acetamide formationCoupling agentsMild heating conditions

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S3/c1-11-12(2)30-18-16(11)17(26)22-19(23-18)29-10-15(25)21-13-6-8-14(9-7-13)31(27,28)24-20(3,4)5/h6-9,24H,10H2,1-5H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKYUSPUPWWSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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